molecular formula C12H22F3N3O3S2 B6974341 2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide

2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide

Cat. No.: B6974341
M. Wt: 377.5 g/mol
InChI Key: ACZPDEPRMBIDSA-UHFFFAOYSA-N
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Description

2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide is a synthetic organic compound characterized by its unique structural features, including a piperidine ring, a trifluoroethyl group, and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced using reagents such as trifluoroethyl iodide or trifluoroethyl bromide under nucleophilic substitution conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through the reaction of the piperidine derivative with sulfamoyl chloride or sulfamoyl isocyanate.

    Final Coupling: The final step involves coupling the intermediate with 2-propylsulfanyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its metabolic stability, while the sulfamoyl group provides potential for diverse biological interactions.

Properties

IUPAC Name

2-propylsulfanyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N3O3S2/c1-2-7-22-8-11(19)17-10-3-5-18(6-4-10)23(20,21)16-9-12(13,14)15/h10,16H,2-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZPDEPRMBIDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(=O)NC1CCN(CC1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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